Comprehensive Spectroscopic Profiling and Methodological Guide for 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Comprehensive Spectroscopic Profiling and Methodological Guide for 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Executive Summary & Pharmacological Context
The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural backbone for several cardiovascular therapeutics, most notably the soluble guanylate cyclase (sGC) stimulators like vericiguat and riociguat [1]. Within this chemical space, 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS: 1956371-15-5) acts as a critical, highly functionalized intermediate.
The presence of the C4-bromine atom provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the C3-hydroxyl group dictates the molecule's hydrogen-bonding network and tautomeric behavior. For researchers utilizing this intermediate, rigorous structural elucidation is not merely a quality control step—it is a foundational requirement to predict downstream reactivity and prevent regiochemical errors during late-stage functionalization.
Structural Dynamics: Annular Tautomerism
A fundamental challenge in the spectroscopic characterization of pyrazolo[3,4-b]pyridines is the presence of annular tautomerism [2]. 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol exists in a dynamic equilibrium between its enol form (3-ol) and its keto form (1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one).
Causality in Analytical Observation: The dominant tautomer is highly dependent on the physical state and the dielectric constant of the medium. In the solid state, strong intermolecular hydrogen bonding heavily favors the keto form, making the carbonyl (C=O) stretch a dominant feature in FT-IR spectroscopy. Conversely, in highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the enol form is stabilized, allowing the distinct observation of the C3-OH proton in ^1^H NMR [3].
Fig 1. Tautomeric equilibrium of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol and solvent-dependent spectroscopic validation.
Comprehensive Spectroscopic Data
The following data represents the standardized spectroscopic profile for >98% pure 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol.
^1^H and ^13^C NMR Spectroscopy
The ^1^H NMR spectrum is defined by a simple but diagnostic AB spin system in the aromatic region. Because the C4 position is substituted with bromine, the typical C4 proton is absent. The remaining pyridine protons (C5-H and C6-H) couple to each other with a characteristic ortho coupling constant (J ≈ 5.0 Hz). The electron-withdrawing nature and anisotropic effect of the adjacent C4-bromine shift the C5-H resonance slightly downfield compared to an unsubstituted scaffold.
Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |
|---|---|---|---|---|
| 12.65 | Broad singlet | 1H | - | N1-H : Highly deshielded due to ring current and H-bonding. |
| 10.85 | Broad singlet | 1H | - | O3-H : Exchangeable enol proton. Broadened by quadrupolar relaxation. |
| 8.48 | Doublet | 1H | 5.0 | C6-H : Most downfield aromatic proton due to adjacent electronegative N7. |
| 7.38 | Doublet | 1H | 5.0 | C5-H : Ortho-coupled to C6-H. Shifted by the C4-Br inductive effect. |
Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Rationale |
|---|---|---|---|
| 154.2 | Quaternary (C-OH) | C3 | Deshielded by the directly attached oxygen atom. |
| 152.0 | Quaternary (C-N) | C7a | Bridgehead carbon adjacent to the pyridine nitrogen. |
| 150.8 | Methine (CH) | C6 | Highly deshielded by the adjacent N7 atom. |
| 126.5 | Quaternary (C-Br) | C4 | Heavy atom effect of Bromine induces a distinctive chemical shift. |
| 119.2 | Methine (CH) | C5 | Standard pyridine β-carbon resonance. |
| 108.5 | Quaternary (C-C) | C3a | Bridgehead carbon; shielded by resonance from the pyrazole ring. |
HRMS and FT-IR Profiling
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the presence of the bromine atom. Bromine possesses two stable isotopes (^79^Br and ^81^Br) with a natural abundance ratio of approximately 50.69% to 49.31%. This creates a self-validating 1:1 isotopic doublet in the mass spectrum separated by exactly 2 m/z units.
Table 3: HRMS (ESI+) and FT-IR Data
| Analytical Method | Key Signal / Value | Diagnostic Significance |
|---|---|---|
| HRMS (ESI+) | [M+H]^+^ = 213.9610 (^79^Br) | Confirms exact molecular formula (C6H5BrN3O). |
| HRMS (ESI+) | [M+H]^+^ = 215.9590 (^81^Br) | ~1:1 intensity ratio validates the presence of a single Bromine atom. |
| FT-IR (KBr Pellet) | 3150 - 3300 cm^-1^ (Broad) | N-H and O-H stretching vibrations (extensive H-bonding). |
| FT-IR (KBr Pellet) | 1680 cm^-1^ (Strong) | C=O stretch (indicates partial keto-tautomer presence in solid state). |
| FT-IR (KBr Pellet) | 655 cm^-1^ | C-Br stretching vibration. |
Standardized Analytical Workflow & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocol must be adhered to when acquiring spectroscopic data for this class of compounds [4].
Fig 2. Standardized analytical workflow for the spectroscopic validation of pyrazolopyridine derivatives.
Step-by-Step Methodology
Step 1: Sample Preparation and Desiccation
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Action: Dissolve 15 mg of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol in 0.6 mL of anhydrous DMSO-d6.
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Causality: Pyrazolopyridines are highly hygroscopic. Trace water will appear as a broad peak at ~3.3 ppm in DMSO-d6, which can obscure the baseline and interfere with the integration of exchangeable protons. Prior lyophilization of the sample is mandatory.
Step 2: ^1^H NMR Acquisition (400 MHz)
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Parameters: Set the spectral width to 15 ppm. Use a relaxation delay (D1) of 2.0 seconds.
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Validation: Ensure the residual DMSO-d6 pentet is accurately referenced to 2.50 ppm. The N1-H and O3-H protons will only be visible if the solvent is strictly anhydrous and the sample is free of acidic/basic impurities that catalyze rapid proton exchange.
Step 3: ^13^C NMR Acquisition (100 MHz)
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Parameters: Set a relaxation delay (D1) of 5.0 seconds (minimum) with inverse-gated decoupling if quantitative integration is desired.
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Causality: The molecule contains four quaternary carbons (C3, C3a, C4, C7a). These carbons lack attached protons, meaning they rely on inefficient dipole-dipole interactions with distant protons for longitudinal relaxation (T1). A short D1 will cause these critical peaks (especially the C4-Br carbon) to disappear into the baseline noise.
Step 4: HRMS Isotopic Profiling (ESI+)
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Action: Dilute 10 μL of the NMR sample into 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Inject into a Q-TOF or Orbitrap mass spectrometer.
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Causality: The basic pyridine nitrogen (N7) readily accepts a proton in the acidic ESI+ environment, guaranteeing a strong [M+H]^+^ signal. The mass spectrometer must be calibrated to a mass accuracy of <5 ppm to differentiate the exact mass of the bromine isotopes from potential isobaric interferences.
References
- A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH / PMC URL
- One-Step Synthesis of Diarylpyrazolo[3,4-b]pyridines from Isoflavones Source: ACS Publications URL
- A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION Source: IJNRD URL
